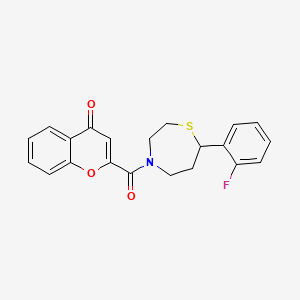

2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

Description

The compound 2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one features a 4H-chromen-4-one core fused to a 1,4-thiazepane ring via a carbonyl linker, with a 2-fluorophenyl substituent on the thiazepane moiety. Chromen-4-one derivatives are known for diverse biological activities, including antimicrobial and antitumor effects .

Properties

IUPAC Name |

2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSDXGQCDIEBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a synthetic organic molecule that belongs to the class of thiazepanes and coumarins. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound can be described as having a thiazepane ring combined with a chromenone moiety . The presence of the 2-fluorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16FN3O2S |

| Molecular Weight | 335.37 g/mol |

| Structural Components | Thiazepane ring, Chromenone core, Fluorophenyl group |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

- Anti-inflammatory Effects: The structure may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Anticancer Potential: Compounds with thiazepane and chromenone structures have shown promise in inhibiting tumor growth through various mechanisms.

Case Studies and Research Findings

- Antioxidant Activity

-

Anti-inflammatory Effects

- Research indicated that thiazepane derivatives could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as IL-6 and TNF-alpha .

-

Anticancer Properties

- In vitro studies have shown that thiazepane-containing compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Comparative Biological Activity

To better understand the potential of this compound, a comparison with other similar compounds can provide insights into its unique properties.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antioxidant, Anti-inflammatory, Anticancer | Enzyme inhibition, Cytokine modulation |

| 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane | Anticancer | Induces apoptosis in cancer cells |

| Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | Antioxidant | Free radical scavenging |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of the target compound with analogous molecules:

Key Observations:

- Chromenone vs. Triazolopyrimidine Cores: The chromenone core in the target compound provides a planar aromatic system, conducive to π-π interactions with biological targets, whereas triazolopyrimidines (e.g., ) are smaller and more polar, favoring enzyme active-site binding .

- Thiazepane vs. Piperidine/Pyrimidine Rings : The thiazepane’s sulfur atom and seven-membered ring offer distinct electronic and conformational properties compared to six-membered piperidine or pyrimidine rings in and . This may influence pharmacokinetics, such as metabolic stability .

Physicochemical and Crystallographic Properties

- Target Compound : Predicted to have moderate solubility (logP ~3.5) due to fluorophenyl and thiazepane groups. Crystallographic analysis (if performed) would likely use SHELXL () or OLEX2 () for refinement, with π-π interactions stabilizing the lattice .

- Compound : Exhibits coplanar chromen rings (deviation <0.2 Å) and pseudo-five/six-membered rings via C–H···O contacts, suggesting similar intramolecular stabilization in the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.